molecular formula C8H8F2N2O2 B8675253 3,5-difluoro-N-methoxy-N-methylpicolinamide

3,5-difluoro-N-methoxy-N-methylpicolinamide

Cat. No. B8675253
M. Wt: 202.16 g/mol
InChI Key: XAEXSOBDULIPBR-UHFFFAOYSA-N
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Patent
US09029536B2

Procedure details

To a suspension of 3,5-difluoropicolinic acid (3.5 g) in THF (70 ml) was added CDI (3.92 g) at room temperature. The mixture was stirred at room temperature for 30 min and at 50° C. for 1 h. After cooling to room temperature, N,O-dimethylhydroxylamine hydrochloride (3.22 g) and DIPEA (5.76 mL) were added. The mixture was stirred at room temperature for 12 h, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/AcOEt) to give the title compound (2.5 g).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
3.92 g
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.22 g
Type
reactant
Reaction Step Three
Name
Quantity
5.76 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:9]([OH:11])=O)=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.C1N=CN(C(N2C=NC=C2)=O)C=1.Cl.[CH3:25][NH:26][O:27][CH3:28].CCN(C(C)C)C(C)C>C1COCC1>[F:1][C:2]1[C:3]([C:9]([N:26]([O:27][CH3:28])[CH3:25])=[O:11])=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
FC=1C(=NC=C(C1)F)C(=O)O
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.92 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.22 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
5.76 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 min and at 50° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 12 h
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/AcOEt)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C(=NC=C(C1)F)C(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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